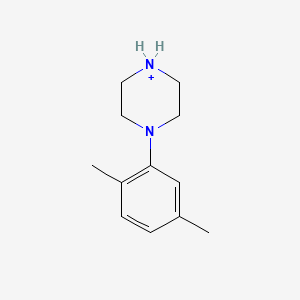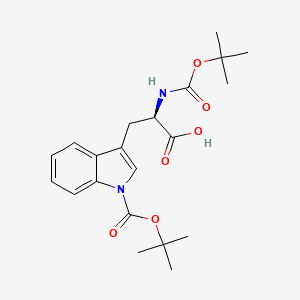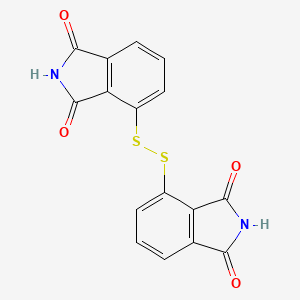
Pt(II) meso-Tetraphenyl Tetrabenzoporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin compound with a molecular formula of C60H36N4Pt and a molecular weight of 1008.06 g/mol . This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, including solar cells and oxygen sensors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pt(II) meso-Tetraphenyl Tetrabenzoporphine typically involves the reaction of meso-Tetraphenyl Tetrabenzoporphine with a platinum(II) salt under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent, such as dichloromethane or chloroform . The reaction mixture is then purified using chromatographic techniques to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure consistent quality and yield . The compound is typically stored at room temperature and protected from light to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Pt(II) meso-Tetraphenyl Tetrabenzoporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species .
Wissenschaftliche Forschungsanwendungen
Pt(II) meso-Tetraphenyl Tetrabenzoporphine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Pt(II) meso-Tetraphenyl Tetrabenzoporphine involves its ability to absorb light and undergo photophysical processes such as triplet-triplet annihilation . This property makes it an effective sensitizer in photon upconversion systems. The compound interacts with molecular oxygen to produce singlet oxygen, which is useful in photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pd(II) meso-Tetraphenyl Tetrabenzoporphine: Similar in structure but contains palladium instead of platinum.
Pt(II) meso-Tetra(4-carboxyphenyl) porphine: Contains carboxyphenyl groups and is used in hydrogen production and hypoxia imaging.
Pt(II) meso-Tetra(pentafluorophenyl)porphine: Contains pentafluorophenyl groups and is used as an optical oxygen sensor and pressure indicator.
Uniqueness
Pt(II) meso-Tetraphenyl Tetrabenzoporphine is unique due to its high molecular weight and the presence of tetraphenyl groups, which enhance its photophysical properties. This makes it particularly effective in applications requiring photon upconversion and oxygen sensing .
Eigenschaften
Molekularformel |
C60H58N4Pt |
|---|---|
Molekulargewicht |
1030.2 g/mol |
IUPAC-Name |
platinum(2+);2,11,20,29-tetraphenyl-38,40-diaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),12,14,16,18,30,32,34-octaene |
InChI |
InChI=1S/C60H58N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-13,15,18,20-29,31,34,36,42,44-45,47,49-52,54,56-57,59,62-63H,14,16-17,19,30,32-33,35H2;/q-2;+2 |
InChI-Schlüssel |
KXLRWKLFPPGGGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3C(C4=C5C=CC=CC5=C([N-]4)C(C6C7CCCCC7C(N6)C(C8=C9C=CC=CC9=C([N-]8)C(C2N3)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
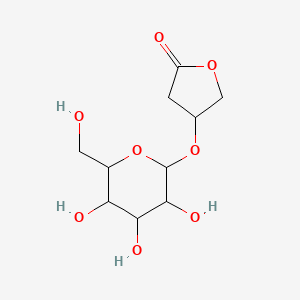
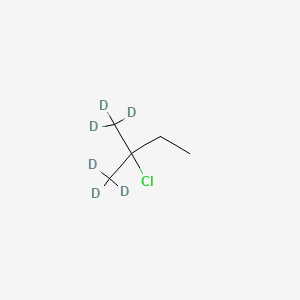
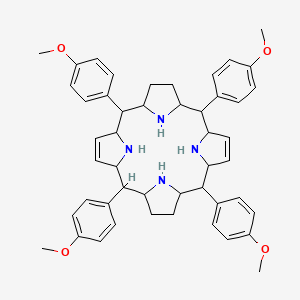
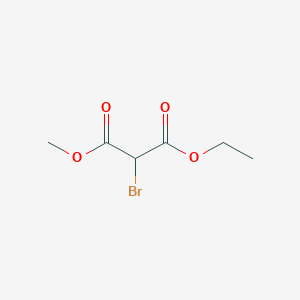
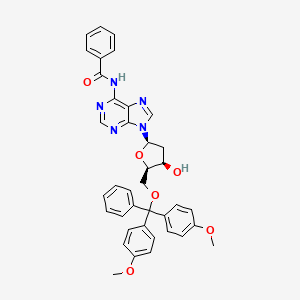
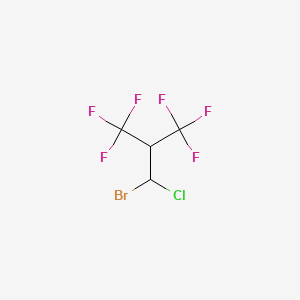
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
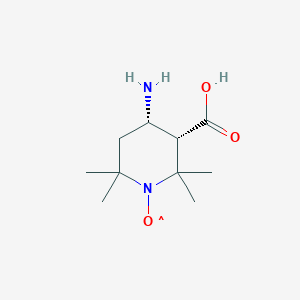
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
